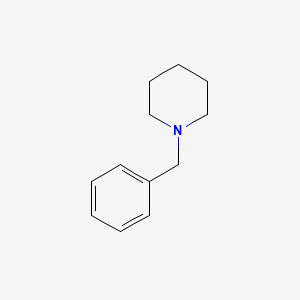

1-Benzylpiperidine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-benzylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13/h1,3-4,7-8H,2,5-6,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZVZVGPYTICZBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6295-81-4 (hydrochloride) | |

| Record name | 1-Benzylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002905568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80183289 | |

| Record name | 1-Benzylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2905-56-8 | |

| Record name | 1-Benzylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2905-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002905568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BENZYLPIPERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HZE16210B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Multifaceted CNS Mechanism of Action of 1-Benzylpiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-benzylpiperidine (BZP) scaffold is a versatile pharmacophore that has given rise to a diverse array of centrally acting agents. Its derivatives have been investigated for a wide range of therapeutic applications, from neurodegenerative diseases to psychostimulant activity. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound and its analogues within the central nervous system (CNS). It consolidates quantitative pharmacological data, details key experimental protocols for assessing its activity, and visualizes the complex signaling pathways and experimental workflows involved. The primary mechanisms discussed include cholinesterase inhibition, dopamine transporter blockade, and sigma receptor modulation, highlighting the polypharmacological nature of this important chemical class.

Core Mechanisms of Action in the CNS

The CNS effects of this compound derivatives are not attributable to a single mode of action but rather to a combination of interactions with multiple key protein targets. The substitution pattern on both the benzyl and piperidine rings dictates the affinity and selectivity for these targets.

Cholinesterase Inhibition

A significant area of research for this compound derivatives has been in the development of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors for the symptomatic treatment of Alzheimer's disease.[1][2] By inhibiting these enzymes, the breakdown of the neurotransmitter acetylcholine is reduced, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive processes.[1]

Derivatives of this compound have been designed to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. The N-benzyl group often forms π-π stacking interactions with aromatic residues like Trp86 in the CAS and Trp286 and Tyr341 in the PAS.[2]

Monoamine Transporter Inhibition

Many this compound analogues are potent inhibitors of the dopamine transporter (DAT), with varying degrees of selectivity over the serotonin transporter (SERT) and the norepinephrine transporter (NET).[3][4] This mechanism of action is responsible for the psychostimulant effects observed with some derivatives.[5] By blocking the reuptake of dopamine from the synaptic cleft, these compounds increase the concentration and duration of dopamine signaling.[6][7] Structure-activity relationship studies have shown that electron-withdrawing groups on the N-benzyl ring can enhance DAT affinity and selectivity.[3][4] The selectivity profile can be modulated to create dual or triple reuptake inhibitors.[8]

Sigma Receptor Modulation

The sigma-1 (σ1) and sigma-2 (σ2) receptors are intracellular chaperone proteins, with the σ1 receptor being particularly abundant at the endoplasmic reticulum-mitochondrion interface.[9][10] These receptors are involved in a wide range of cellular functions, including the regulation of ion channels, calcium signaling, and neuronal plasticity.[9] this compound derivatives have been identified as ligands for both sigma receptor subtypes, acting as either agonists or antagonists.[11] Sigma-1 receptor agonism, for instance, has been linked to neuroprotective effects, potentially through the modulation of NMDA receptor function and the reduction of oxidative stress.[6][7]

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities and inhibitory concentrations of representative this compound derivatives for their primary CNS targets.

Table 1: Cholinesterase Inhibitory Activity

| Compound | Target | IC50 (µM) | Source |

| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil analogue) | AChE | 0.0057 | |

| Compound 15b (1,3-dimethylbenzimidazolinone derivative) | eeAChE | 0.39 ± 0.11 | [12] |

| Compound 15j (1,3-dimethylbenzimidazolinone derivative) | eqBChE | 0.16 ± 0.04 | [12] |

| Compound 19 (Functionalized piperidine) | AChE | Potent inhibitor | [1] |

| Compound 21 (Functionalized piperidine) | BuChE | Good activity | [1] |

| Compound d5 (N-benzyl piperidine derivative) | HDAC | 0.17 | [13] |

| Compound d5 (N-benzyl piperidine derivative) | AChE | 6.89 | [13] |

| Compound d10 (N-benzyl piperidine derivative) | HDAC | 0.45 | [13] |

| Compound d10 (N-benzyl piperidine derivative) | AChE | 3.22 | [13] |

| Compound 4a (N-benzyl-piperidine derivative) | AChE | 2.08 ± 0.16 | [14] |

| Compound 4a (N-benzyl-piperidine derivative) | BuChE | 7.41 ± 0.44 | [14] |

Table 2: Monoamine Transporter Binding Affinities

| Compound | Target | Ki (nM) | IC50 (nM) | Source |

| 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine analogue (5a, R=F) | DAT | - | 17.2 | [4] |

| 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine analogue (11b, R=NO2) | DAT | - | 16.4 | [4] |

| 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine analogue (13b) | DAT | - | 13.8 | [4] |

| 4-Benzylpiperidine | DAT (release) | - | EC50 = 109 | [15] |

| 4-Benzylpiperidine | NET (release) | - | EC50 = 41.4 | [15] |

| 4-Benzylpiperidine | SERT (release) | - | EC50 = 5,246 | [15] |

Table 3: Sigma Receptor Binding Affinities

| Compound | Target | Ki (nM) | Source |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (5) | hσ1R | 1.45 ± 0.43 | [11] |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (5) | σ2R | >290-fold selectivity | [11] |

| 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (15) | σ1R | 1.6 | [16] |

Key Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is the standard method for measuring AChE activity.[5]

Principle: Acetylthiocholine (ATCI) is hydrolyzed by AChE to produce thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and the yellow anion 5-thio-2-nitrobenzoate (TNB), which is quantified spectrophotometrically at 412 nm.[5][15]

Materials:

-

0.1 M Phosphate Buffer (pH 8.0)

-

10 mM DTNB solution in phosphate buffer

-

14 mM ATCI solution in deionized water (prepare fresh)

-

AChE enzyme solution (e.g., 1 U/mL in phosphate buffer)

-

Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Assay Preparation: In a 96-well plate, set up the following reactions in triplicate:

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL deionized water.

-

Control (No Inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent.

-

Test Sample (with Inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution at various concentrations.[5]

-

-

Pre-incubation: Mix the contents of the wells and incubate the plate for 10-15 minutes at 25°C.[2][5]

-

Reaction Initiation: Add 10 µL of the 14 mM ATCI solution to all wells except the blank to start the reaction.[5]

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[5]

-

Data Analysis: Calculate the rate of reaction (V) for each concentration of the inhibitor. The percent inhibition is calculated as: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Dopamine Transporter Radioligand Binding Assay

This assay measures the affinity of a test compound for the dopamine transporter.

Principle: A radiolabeled ligand with known high affinity for DAT (e.g., [3H]WIN 35,428) is incubated with a biological preparation containing DAT (e.g., rat striatal membranes).[17][18] The test compound is added at various concentrations to compete for binding with the radioligand. The amount of radioligand bound to the transporter is measured, and the inhibitory constant (Ki) of the test compound is determined.

Materials:

-

Tissue Preparation: Homogenized membranes from a DAT-rich brain region (e.g., rat striatum) or cells expressing DAT.

-

Radioligand: [3H]WIN 35,428 or another suitable DAT radioligand.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

-

Test Compound: this compound derivative at a range of concentrations.

-

Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., cocaine or GBR 12909).

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter and scintillation fluid.

Procedure:

-

Incubation: In test tubes, combine the membrane preparation, [3H]WIN 35,428 at a concentration near its Kd, and either buffer, the test compound, or the non-specific binding control.

-

Incubate the mixture at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Specific Binding = Total Binding - Non-specific Binding.

-

The IC50 value is determined from a competition curve by plotting the percentage of specific binding against the log concentration of the test compound.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation :[19] Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Behavioral Pharmacology: Locomotor Activity Assay

This in vivo assay assesses the stimulant or depressant effects of a compound on the CNS.[4]

Principle: The spontaneous movement of an animal (e.g., a mouse) in a novel environment is recorded over a period of time.[20][21] An increase in locomotor activity is indicative of a stimulant effect, while a decrease suggests a depressant or sedative effect.

Materials:

-

Test animals (e.g., mice).

-

Locomotor activity chambers equipped with infrared beams or video tracking software.

-

Test compound (this compound derivative) and vehicle control.

-

Injection supplies (syringes, needles).

Procedure:

-

Habituation: Acclimate the animals to the testing room for at least 60 minutes before the experiment. On a day prior to testing, habituate the animals to the locomotor activity chambers and handling/injection procedures.[4]

-

Administration: Administer the test compound or vehicle to the animals via a chosen route (e.g., intraperitoneal injection).

-

Testing: Immediately place the animal into the locomotor activity chamber.

-

Data Collection: Record locomotor activity (e.g., distance traveled, number of beam breaks) for a set period (e.g., 30-60 minutes). Data is often binned into time intervals (e.g., 5 minutes) to observe the time course of the drug's effect.[4]

-

Data Analysis: Compare the locomotor activity of the drug-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Signaling Pathways and Workflows

Dopaminergic Synapse and DAT Inhibition

The following diagram illustrates the normal functioning of a dopaminergic synapse and the mechanism of action of a this compound-based dopamine reuptake inhibitor.

Caption: Dopamine reuptake inhibition by a this compound derivative.

Sigma-1 Receptor Signaling Pathway

This diagram outlines the signaling cascade initiated by the activation of the sigma-1 receptor.

Caption: Agonist-induced activation of the sigma-1 receptor signaling pathway.

Experimental Workflow for CNS Target Validation

The following diagram provides a logical workflow for the preclinical evaluation of a novel this compound derivative.

Caption: Preclinical experimental workflow for this compound derivatives.

Conclusion

The this compound scaffold represents a privileged structure in CNS drug discovery, capable of interacting with multiple, distinct pharmacological targets. The polypharmacological profile of its derivatives, encompassing cholinesterase inhibition, monoamine reuptake blockade, and sigma receptor modulation, provides a rich landscape for the development of novel therapeutics. A thorough understanding of these individual mechanisms of action, facilitated by the quantitative assays and experimental protocols detailed in this guide, is essential for the rational design of next-generation CNS agents with improved efficacy and selectivity. The continued exploration of the structure-activity relationships within this chemical class holds significant promise for addressing the complex pathologies of various neurological and psychiatric disorders.

References

- 1. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3.8.1. Acetylcholinesterase (AChE) Inhibition Assay [bio-protocol.org]

- 3. Design, Synthesis, and Evaluation of this compound and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. va.gov [va.gov]

- 5. benchchem.com [benchchem.com]

- 6. The Role of MAPK and Dopaminergic Synapse Signaling Pathways in Antidepressant Effect of Electroacupuncture Pretreatment in Chronic Restraint Stress Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Conditioned place preference and locomotor activity in response to methylphenidate, amphetamine and cocaine in mice lacking dopamine D4 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. labs.penchant.bio [labs.penchant.bio]

- 11. [PDF] A study of the dopamine transporter using the TRACT assay, a novel in vitro tool for solute carrier drug discovery | Semantic Scholar [semanticscholar.org]

- 12. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Increased amphetamine-induced locomotor activity, sensitization and accumbal dopamine release in M5 muscarinic receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cocaine use increases [3H]WIN 35428 binding sites in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. [3H]WIN 35,428 binding in the caudate nucleus of the rabbit: evidence for a single site on the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 20. google.com [google.com]

- 21. youtube.com [youtube.com]

1-Benzylpiperidine: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzylpiperidine (N-BP), a secondary amine featuring a piperidine ring N-substituted with a benzyl group, stands as a cornerstone in medicinal chemistry and organic synthesis.[1] Its unique structural attributes, including a basic nitrogen atom and a hydrophobic benzyl moiety, render it a privileged scaffold in the design of novel therapeutic agents.[2][3] This technical guide provides a comprehensive overview of this compound as a synthetic building block, detailing its physicochemical properties, synthesis, and diverse reactions. Furthermore, it explores its critical role in the development of pharmaceuticals targeting a wide range of diseases, from neurological disorders to cancer. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and a summary of key quantitative data to facilitate further innovation.

Physicochemical and Spectroscopic Properties

This compound is a colorless to slightly yellow clear liquid under standard conditions.[1] Its fundamental properties are summarized in the table below, compiled from various sources. This data is crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₇N | [1][4] |

| Molecular Weight | 175.27 g/mol | [1][4] |

| CAS Number | 2905-56-8 | [1][4] |

| Appearance | Colorless to slightly yellow clear liquid | [1] |

| Boiling Point | 66 °C / 0.5 mmHg; 120-123 °C / 9 mmHg | [1][5] |

| Melting Point | 178-179 °C | [5] |

| Density | 0.95 - 0.96 g/cm³ | [1][5] |

| Refractive Index (n20D) | 1.53 | [1] |

| pKa | 9.02 ± 0.10 | [5] |

| Water Solubility | Insoluble | [5] |

Spectroscopic data is essential for the identification and structural elucidation of this compound and its derivatives.

| Spectroscopic Data | Key Features | Reference |

| ¹H NMR (400 MHz, DMSO) | δ = 7.32-7.28 (m, 4H), 7.24-7.20 (m, 3H), 3.24 (s, 1H), 2.29 (s, 1H) | [6] |

| ¹³C NMR (100 MHz, DMSO) | δ = 138.63, 129.35, 128.19, 126.94, 77.55, 77.23, 76.91, 72.72, 64.02, 54.59, 26.08, 24.51 | [6] |

| IR Spectra | Vapor phase IR spectra available. | [4] |

| Mass Spectrometry (GC-MS) | Available through NIST Mass Spectrometry Data Center. | [4] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the most common being the N-alkylation of piperidine with a benzyl halide.

N-Alkylation of Piperidine

A prevalent method involves the reaction of piperidine with benzyl chloride.[7] This straightforward approach provides a high yield of the desired product.

Experimental Protocol: N-Alkylation of Piperidine with Benzyl Chloride

-

Materials: Piperidine, benzyl chloride, potassium carbonate (K₂CO₃), absolute ethanol.

-

Procedure:

-

In a round-bottom flask, dissolve piperazine hexahydrate (0.125 mole) in absolute ethanol (50 ml) by warming to 65°C.[7]

-

Add piperazine dihydrochloride monohydrate (0.125 mole) to the solution and continue warming and swirling until dissolved.[7]

-

While maintaining the temperature at 65°C, add recently distilled benzyl chloride (0.125 mole) dropwise over 5 minutes with vigorous stirring.[7]

-

Continue stirring the reaction mixture at 65°C for an additional 25 minutes.[7] The product will begin to precipitate as white needles.[7]

-

Cool the mixture in an ice bath for 30 minutes to complete precipitation.[7]

-

Collect the crystals by suction filtration and wash with ice-cold absolute ethanol.[7]

-

To isolate the free base, the resulting dihydrochloride salt is dissolved in water, made alkaline (pH > 12) with 5N sodium hydroxide, and then extracted with chloroform.[7]

-

The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.[7]

-

Purify the resulting oil by distillation under reduced pressure to obtain pure this compound.[7]

-

Reductive Amination

An alternative, eco-friendly approach is the reductive alkylation of benzaldehyde with piperidine. This method often utilizes a catalyst, such as platinum nanowires, and a reducing agent.

Experimental Protocol: Reductive Amination of Benzaldehyde with Piperidine

-

Materials: Benzaldehyde (5 mmol), piperidine (5.5 mmol), ethanol (10 mL), Pt/C (20%) catalyst (24.5 mg).[6]

-

Procedure:

-

Combine benzaldehyde, piperidine, and ethanol in a reaction vessel.

-

Add the Pt/C catalyst to the mixture.

-

The reaction is carried out under a hydrogen atmosphere (pressure and temperature conditions may vary depending on the specific literature procedure).

-

Upon completion, the catalyst is filtered off, and the solvent is evaporated.

-

The residue is then purified, typically by column chromatography, to yield this compound.

-

This compound in Organic Synthesis

This compound serves as a versatile intermediate for the synthesis of a wide array of more complex molecules, particularly those with pharmacological relevance.[1] The benzyl group can act as a protecting group for the piperidine nitrogen, which can be removed later in a synthetic sequence, or it can be an integral part of the final molecule's pharmacophore.

Synthesis of Substituted Piperidines

The piperidine ring of this compound can be further functionalized at various positions. For example, 1-benzyl-4-piperidone is a key starting material for the synthesis of 4-arylpiperidines via reactions like the Shapiro reaction followed by cross-coupling.[8]

Synthesis of this compound-4-carboxaldehyde

This compound-4-carboxaldehyde is a crucial intermediate in the synthesis of the anti-Alzheimer's drug Donepezil (E2020).[9] One method for its preparation involves the oxidation of (1-benzyl-4-piperidyl)methanol.[9]

Experimental Protocol: Oxidation of (1-Benzyl-4-piperidyl)methanol

-

Materials: (1-Benzyl-4-piperidyl)methanol, 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO), sodium periodate, sodium bromide, dichloromethane.[9]

-

Procedure:

-

(1-Benzyl-4-piperidyl)methanol is used as the starting material.[9]

-

The oxidation is carried out in a solvent such as dichloromethane.[9]

-

The oxidizing system consists of TEMPO, sodium periodate, and sodium bromide.[9]

-

The reaction is typically run at a temperature between 0 °C and 40 °C, with a preferred range of 20 °C to 25 °C.[9]

-

The reaction time can vary from 5 to 12 hours.[9]

-

The molar ratio of the reagents is crucial for optimal yield and purity.[9]

-

Upon completion, the product, this compound-4-carboxaldehyde, is isolated. The method is reported to yield a product of high purity that can be used directly in subsequent steps without further purification.[9]

-

Applications in Drug Discovery and Development

The N-benzylpiperidine motif is a common feature in numerous approved drugs and clinical candidates due to its ability to engage in crucial cation-π interactions with target proteins and to allow for stereochemical optimization of potency and toxicity.[3][10]

Neurological Disorders

Derivatives of this compound are extensively explored for their potential in treating neurological conditions.[1]

-

Alzheimer's Disease: The N-benzylpiperidine moiety is a key component of Donepezil, a potent acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease.[10][11] Research continues to explore novel this compound derivatives as dual-target inhibitors of both AChE and the serotonin transporter (SERT) to address both cognitive and depressive symptoms of the disease.[11]

-

Sigma Receptor Ligands: 1-Aralkyl-4-benzylpiperidine derivatives have shown high affinity for σ₁ receptors, which are implicated in various central nervous system disorders.[12]

Analgesics

The this compound scaffold is fundamental to potent opioid analgesics like fentanyl.[2] Modifications to the N-benzyl group and substitutions at the 4-position of the piperidine ring are used to fine-tune the affinity and selectivity for different opioid receptors.[2]

Other Therapeutic Areas

-

Antiviral Agents: N-benzyl-4,4-disubstituted piperidines have been identified as promising fusion inhibitors for the influenza virus.[2]

-

Anticancer Agents: Piperidine moieties are frequently incorporated into the design of anticancer drugs.[13]

-

Enzyme Inhibition: Benzylpiperidine and benzylpiperazine derivatives have been developed as reversible monoacylglycerol lipase (MAGL) inhibitors, which have therapeutic potential.[14]

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound derivatives is crucial for rational drug design.[2]

-

Substitutions on the N-Benzyl Group: Altering the phenyl ring of the benzyl group can significantly impact biological activity. For instance, electron-withdrawing groups like halogens at the para position can enhance binding affinity and potency for certain targets.[2]

-

Modifications at the Piperidine Ring: The 4-position of the piperidine ring is a common site for introducing diverse functional groups to modulate activity and selectivity.[2]

Conclusion

This compound has firmly established itself as a versatile and valuable building block in the realm of organic synthesis and medicinal chemistry. Its structural simplicity, coupled with the ability to introduce a wide range of functional groups, has led to the development of numerous biologically active compounds. From its central role in established drugs like Donepezil to its continuous exploration in the design of novel therapeutics for a multitude of diseases, the this compound scaffold continues to be a focal point of research. The detailed synthetic protocols and structure-activity relationship insights provided in this guide aim to empower researchers to further harness the potential of this remarkable molecule in the ongoing quest for new and improved medicines.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C12H17N | CID 76190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. rsc.org [rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. CN102079720B - Method for preparing this compound-4-carboxaldehyde - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Design, Synthesis, and Evaluation of this compound and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 14. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The 1-Benzylpiperidine Scaffold: A Privileged Motif in Neuropharmacology and Beyond

An In-depth Technical Guide on the Structure-Activity Relationship of 1-Benzylpiperidine Derivatives for Researchers, Scientists, and Drug Development Professionals.

The this compound moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold for its ability to interact with a wide array of biological targets, particularly within the central nervous system.[1] Its inherent structural features—a basic piperidine nitrogen and an aromatic benzyl group—provide a versatile platform for designing potent and selective ligands. This guide delves into the critical structure-activity relationships (SAR) of this compound derivatives, with a primary focus on their role as acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease, alongside their interactions with other key neurological targets.

Core Structure-Activity Relationships

The biological activity of this compound derivatives can be finely tuned by strategic modifications at three primary locations: the N-benzyl group, the piperidine ring itself, and the substituent at the 4-position of the piperidine ring.

N-Benzyl Group Modifications

Substitutions on the phenyl ring of the benzyl group significantly influence binding affinity and potency. Electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine), particularly at the para-position, have been shown to enhance activity in various contexts, including for opioid receptor ligands.[1] This suggests that the electronic properties and steric fit of this group are crucial for optimal interaction with the target protein.

Piperidine Ring Modifications

The 4-position of the piperidine ring is a key site for introducing diversity and modulating the pharmacological profile of the molecule.[1] The nature of the substituent at this position dictates the specific interactions with the target protein. For instance, in the context of AChE inhibitors, this position is often occupied by a group that can interact with the peripheral anionic site (PAS) or the catalytic anionic site (CAS) of the enzyme.

This compound Derivatives as Acetylcholinesterase Inhibitors

A significant body of research has focused on this compound derivatives as inhibitors of acetylcholinesterase (AChE), an enzyme critical to the cholinergic hypothesis of Alzheimer's disease.[2] Donepezil, a clinically used AChE inhibitor, features the this compound scaffold.[3][4]

Quantitative SAR Data for AChE and BuChE Inhibition

The following table summarizes the in vitro inhibitory activities of various this compound derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

| Compound | R (Substitution on Benzyl Ring) | X (Linker) | Y (Terminal Group) | AChE IC50 (µM) | BuChE IC50 (µM) | Reference |

| Donepezil (E2020) | 5,6-dimethoxy (on indanone) | -CH2- | Indanone | 0.0057 | - | [5] |

| 15b | Unsubstituted | -CH2-CH2- | 1,3-dimethylbenzimidazolinone | 0.39 | - | [6][7] |

| 15j | Unsubstituted | -CH2-CH2- | 1,3-dimethylbenzimidazolinone | - | 0.16 | [6][7] |

| 21 | Unsubstituted | -CH2-CH2-N(CH3)CO- | 4'-(benzylsulfonyl)benzoyl | 0.00056 | - | [8] |

| 19 | Unsubstituted | -CH2-CH2- | 4-(benzoylamino)phthalimido | 0.0012 | - | [9] |

| 5 | Unsubstituted | -COO- | 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl | 0.03 | - | [10] |

| 20 | Unsubstituted | -CONH- | 1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl | 5.94 | - | [10] |

| 28 | Unsubstituted | -CONH- | 5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl | 0.41 | - | [10] |

| 4a | Unsubstituted | Designed Linker | Modified Donepezil Moiety | 2.08 | 7.41 | [11] |

| 4e | Unsubstituted | -CONH- | 5-arylisoxazole | 16.07 | 15.16 | [12] |

| d5 | Unsubstituted | Designed Linker | HDAC inhibitor moiety | 6.89 | - | [13] |

| d10 | Unsubstituted | Designed Linker | HDAC inhibitor moiety | 3.22 | - | [13] |

Note: "-" indicates data not reported or not applicable.

Key SAR Insights for AChE Inhibition:

-

Bulky Substituents: The introduction of bulky moieties at the para position of a terminal benzamide group can substantially increase anti-AChE activity.[8]

-

Amide N-Substitution: Alkylation or arylation of the nitrogen atom of a terminal benzamide group dramatically enhances potency.[8]

-

Piperidine Nitrogen Basicity: The basicity of the piperidine nitrogen is crucial for activity, as demonstrated by the near inactivity of N-benzoylpiperidine derivatives.[8]

-

Rigid Analogues: Creating rigid analogues of flexible derivatives, such as replacing an N-benzoylaminoethyl group with an isoindoline moiety, can lead to more potent compounds.[5]

-

Linker Modification: Replacing an ester linker with a more metabolically stable amide linker can be a successful strategy.[10]

-

Multi-target Approach: The this compound scaffold can be incorporated into hybrid molecules that target multiple aspects of Alzheimer's disease pathology, such as AChE and β-secretase-1 (BACE-1) or histone deacetylase (HDAC).[13][14]

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric method is widely used to measure AChE activity.

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored anion that can be quantified spectrophotometrically at 412 nm.

Detailed Protocol:

-

Reagent Preparation:

-

Phosphate buffer (0.1 M, pH 8.0)

-

AChE solution (from electric eel, Electrophorus electricus) prepared in phosphate buffer.

-

Acetylthiocholine iodide (ATCI) solution (substrate) prepared in phosphate buffer.

-

DTNB solution prepared in phosphate buffer.

-

Test compound solutions at various concentrations.

-

-

Assay Procedure:

-

In a 96-well plate, add a specific volume of phosphate buffer, the test compound solution (or vehicle for control), and the AChE solution.

-

Incubate the mixture at a controlled temperature (e.g., 37°C) for a specified period (e.g., 15 minutes).

-

Add the DTNB solution to each well.

-

Initiate the reaction by adding the ATCI solution.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time).

-

Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Visualizing SAR and Experimental Workflows

To better understand the relationships and processes described, the following diagrams are provided.

Caption: General SAR of this compound Derivatives.

Caption: Workflow for AChE Inhibition Assay (Ellman's Method).

Beyond Acetylcholinesterase: Other Targets

The versatility of the this compound scaffold extends to other important neurological targets.

Opioid Receptors

The 4-anilidopiperidine substructure, a derivative of this compound, is a key feature of potent opioid analgesics like fentanyl.[1] Modifications to both the N-benzyl group and the 4-position substituent are critical for fine-tuning the affinity and selectivity for µ, δ, and κ opioid receptors.[1] Dual-acting µ-opioid receptor (MOR) and sigma-1 receptor (σ1R) ligands based on the benzylpiperidine scaffold have shown promise in producing strong antinociceptive effects with reduced opioid-related side effects.[15]

Sigma Receptors

1-Aralkyl-4-benzylpiperidine derivatives have demonstrated a strong affinity for σ1 receptors.[16] Quantitative SAR studies suggest that σ1 binding is driven by hydrophobic interactions.[16] The basic nitrogen of the piperidine ring is a key interaction point, while the benzyl group participates in π-π stacking.[17]

Conclusion

The this compound scaffold remains a highly valuable and "privileged" structure in modern drug discovery. The extensive research into its structure-activity relationships, particularly in the context of acetylcholinesterase inhibition for Alzheimer's disease, has provided a deep understanding of how to modulate its pharmacological properties. The key takeaways for researchers are the critical roles of substitutions on the N-benzyl ring, the nature of the substituent at the 4-position of the piperidine ring, and the overall stereochemistry of the molecule. As research continues to explore multi-target-directed ligands, the this compound scaffold is poised to be a foundational element in the development of novel therapeutics for a range of complex diseases.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Secure Verification [cer.ihtm.bg.ac.rs]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. | Semantic Scholar [semanticscholar.org]

- 10. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides as anti-Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. chemrxiv.org [chemrxiv.org]

The Pivotal Role of the 1-Benzylpiperidine Scaffold in Modern Medicinal Chemistry: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1-benzylpiperidine motif stands as a cornerstone in the edifice of medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds. Its unique structural features, combining a basic piperidine ring with a lipophilic benzyl group, confer favorable pharmacokinetic and pharmacodynamic properties, making it a versatile template for the design of novel therapeutics targeting a wide array of diseases. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of this compound derivatives, with a focus on quantitative data and detailed experimental methodologies.

A Versatile Scaffold for Diverse Therapeutic Targets

The this compound core has been successfully exploited to develop potent and selective ligands for various biological targets, primarily within the central nervous system (CNS). Its derivatives have shown significant promise as acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease, as ligands for sigma receptors implicated in neurological and psychiatric disorders, and as modulators of dopamine, opioid, and calcium channels.

Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease

One of the most notable applications of the this compound scaffold is in the development of AChE inhibitors. By inhibiting the breakdown of the neurotransmitter acetylcholine, these compounds help to alleviate the cognitive symptoms of Alzheimer's disease. The prototypical example is Donepezil, a blockbuster drug that features the this compound moiety as a key structural element.

Key this compound-Based AChE Inhibitors and their Activities:

| Compound Name/Reference | Target | IC50 (nM) | Selectivity (AChE/BuChE) | Citation |

| Donepezil (E2020) | AChE | 5.7 | 1250 | [1] |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21) | AChE | 0.56 | 18,000 | [2] |

| 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride (19) | AChE | 1.2 | ~34,700 | [3] |

| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (28) | AChE | 410 | - | [4] |

| 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide (20) | AChE | 5940 | - | [4] |

Sigma Receptor Ligands

Sigma receptors, particularly the σ1 subtype, are involved in a variety of cellular functions and are considered promising targets for the treatment of neurological disorders, including neuropathic pain, depression, and neurodegenerative diseases. The this compound scaffold has been extensively used to develop high-affinity sigma receptor ligands.

Affinity of this compound Derivatives for Sigma Receptors:

| Compound Reference | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) | Citation |

| Compound 9aa (1-(4-methoxyphenyl)-4-(4-benzylpiperidin-1-yl)butan-1-one) | 1.8 | 16.2 | 9 | [5] |

| Compound 9ba (1-(4-fluorophenyl)-4-(4-benzylpiperazin-1-yl)butan-1-one) | 3.2 | 28.8 | 9 | [5] |

| Compound with BFP moiety | 10.9 | 142.9 | 13.1 | [6] |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (5) | 1.45 | 420.5 | 290 | [7] |

Other CNS-Active Agents

The versatility of the this compound scaffold extends to other CNS targets, including dopamine transporters and opioid receptors, highlighting its potential in the development of treatments for conditions like Parkinson's disease, addiction, and pain.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and evaluation of this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common strategy involves the N-alkylation of a pre-functionalized piperidine ring with a suitable benzyl halide.

General Procedure for the Synthesis of 1-Aralkyl-4-Benzylpiperidine Derivatives:

A solution of the appropriate tosylate (1.5 mmol) and 4-benzylpiperidine (4.5 mmol) in toluene (10 mL) is refluxed for 12 hours. After cooling, the solution is treated with a saturated solution of K2CO3 until an alkaline pH is reached and then extracted with CH2Cl2 (4 x 20 mL). The combined organic phases are dried over Na2SO4, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography.[5]

Synthesis of 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil):

The synthesis of Donepezil typically involves the condensation of 5,6-dimethoxy-1-indanone with this compound-4-carboxaldehyde, followed by reduction of the resulting intermediate.[1]

In Vitro Biological Assays

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method):

This colorimetric assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified spectrophotometrically at 412 nm. The inhibitory activity of a test compound is determined by measuring the reduction in the rate of this color change.[9]

Sigma Receptor Binding Assay:

The affinity of compounds for sigma receptors is typically determined using a competitive radioligand binding assay. This involves incubating cell membranes expressing the receptor with a radiolabeled ligand (e.g., --INVALID-LINK---pentazocine for σ1 receptors) and varying concentrations of the test compound. The amount of radioligand displaced by the test compound is measured, and the Ki value (inhibitory constant) is calculated, which represents the affinity of the compound for the receptor.[5][6]

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB):

This in vitro assay is used to predict the blood-brain barrier permeability of a compound. It measures the passive diffusion of a compound from a donor compartment, through an artificial membrane coated with brain lipids, to an acceptor compartment. The concentration of the compound in both compartments is measured after a specific incubation time to determine the permeability coefficient.[10]

In Vivo Behavioral Assays

Scopolamine-Induced Cognitive Impairment Model:

This model is used to evaluate the potential of compounds to improve cognitive function. Rodents are treated with scopolamine, a muscarinic antagonist that induces memory deficits. The test compound is then administered, and the animal's performance in a memory task, such as the Morris water maze or Y-maze, is assessed to determine if the compound can reverse the scopolamine-induced cognitive impairment.[10]

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives can be significantly influenced by the nature and position of substituents on both the benzyl and piperidine rings.

-

Substituents on the Benzyl Ring: The electronic and steric properties of substituents on the phenyl ring of the benzyl group can modulate binding affinity and selectivity. For example, electron-withdrawing groups can sometimes enhance activity.[11]

-

Substituents on the Piperidine Ring: Modifications at the 4-position of the piperidine ring are particularly common and have a profound impact on the pharmacological profile. Introducing different functional groups at this position allows for the fine-tuning of interactions with the target protein.[11]

-

Linker between the Rings: The nature and length of the linker connecting the piperidine ring to other pharmacophoric elements are crucial for optimal orientation within the binding pocket.

Conclusion

The this compound scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its favorable physicochemical properties and synthetic tractability have enabled the development of a wide range of clinically successful and promising drug candidates. The ongoing exploration of novel derivatives and a deeper understanding of their structure-activity relationships will undoubtedly lead to the discovery of new and improved therapies for a variety of human diseases. This guide serves as a foundational resource for researchers dedicated to advancing the field of drug discovery through the strategic application of this privileged structural motif.

References

- 1. benchchem.com [benchchem.com]

- 2. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice [jove.com]

- 4. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

- 5. maze.conductscience.com [maze.conductscience.com]

- 6. animal.research.wvu.edu [animal.research.wvu.edu]

- 7. Synthesis, calcium-channel-blocking activity, and antihypertensive activity of 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines and structurally related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. arpi.unipi.it [arpi.unipi.it]

- 9. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]

- 10. This compound-4-carbonitrile hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 11. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]

Spectroscopic Analysis of 1-Benzylpiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 1-Benzylpiperidine, a versatile building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Data Presentation

The quantitative spectroscopic data for this compound is summarized in the tables below for clear comparison and reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.20 - 7.35 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| 3.49 | Singlet | 2H | Benzylic protons (-CH₂-Ph) |

| 2.35 - 2.45 | Multiplet | 4H | Equatorial protons on piperidine ring (C₂-H, C₆-H) |

| 1.55 - 1.65 | Multiplet | 4H | Axial protons on piperidine ring (C₃-H, C₅-H) |

| 1.40 - 1.50 | Multiplet | 2H | Protons at C₄ of piperidine ring |

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ) ppm | Assignment |

| 138.63 | Quaternary aromatic carbon (C-1' of benzyl group) |

| 129.35 | Aromatic CH (C-2' and C-6' of benzyl group) |

| 128.19 | Aromatic CH (C-3' and C-5' of benzyl group) |

| 126.94 | Aromatic CH (C-4' of benzyl group) |

| 64.02 | Benzylic carbon (-CH₂-Ph) |

| 54.59 | Piperidine carbons adjacent to nitrogen (C-2 and C-6) |

| 26.08 | Piperidine carbons (C-3 and C-5) |

| 24.51 | Piperidine carbon (C-4) |

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3050 - 3020 | Medium | Aromatic C-H stretch |

| 2930 - 2800 | Strong | Aliphatic C-H stretch (piperidine and benzyl CH₂) |

| 1600, 1495, 1450 | Medium-Weak | Aromatic C=C skeletal vibrations |

| 1440 | Medium | CH₂ scissoring |

| 1150 - 1000 | Medium | C-N stretch |

| 740, 700 | Strong | Aromatic C-H out-of-plane bending (monosubstituted benzene) |

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Data (GC-MS) for this compound [1]

| m/z | Relative Intensity | Assignment |

| 175 | Moderate | Molecular ion [M]⁺ |

| 174 | High | [M-H]⁺ |

| 98 | High | [C₆H₁₂N]⁺ (piperidine ring fragment) |

| 91 | Highest | [C₇H₇]⁺ (tropylium ion) |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation: A solution of this compound (5-10 mg for ¹H, 20-50 mg for ¹³C) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.75 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition:

-

The spectrometer is tuned and the magnetic field is shimmed to achieve optimal homogeneity.

-

A standard single-pulse experiment is performed.

-

Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

8 to 16 scans are typically co-added to improve the signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity.

-

A wider spectral width (e.g., 0-220 ppm) is required.

-

A larger number of scans (e.g., 1024 or more) is necessary due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

Objective: To obtain the FT-IR spectrum of liquid this compound to identify its functional groups.

Methodology:

-

Sample Preparation: As a neat liquid, a single drop of this compound is placed directly onto the surface of an Attenuated Total Reflectance (ATR) crystal (e.g., diamond or zinc selenide). Alternatively, a thin film can be prepared between two salt plates (NaCl or KBr).

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty ATR crystal or salt plates is recorded.

-

The sample is then placed on the crystal or between the plates, and the sample spectrum is recorded.

-

The spectrum is typically collected over a range of 4000-400 cm⁻¹.

-

Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum. The positions of the absorption bands are then identified and correlated with known functional group frequencies.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source is used.

-

GC Separation:

-

A small volume of the sample solution (e.g., 1 µL) is injected into the GC.

-

A suitable capillary column (e.g., a non-polar or medium-polarity column) is used for separation.

-

The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a higher final temperature (e.g., 250 °C) to ensure elution of the compound.

-

-

MS Detection:

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

The molecules are ionized by electron impact (typically at 70 eV).

-

The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.

-

A mass spectrum is recorded for the chromatographic peak corresponding to this compound.

-

-

Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern provides valuable information about the structure of the molecule.

Mandatory Visualizations

The following diagrams illustrate the chemical structure of this compound and a generalized workflow for its spectroscopic analysis.

Caption: Chemical Structure of this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Neuropharmacological Properties of the 1-Benzylpiperidine Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1-benzylpiperidine moiety is a versatile and privileged scaffold in medicinal chemistry, forming the structural core of numerous compounds targeting the central nervous system (CNS). Its unique combination of a basic piperidine ring and an aromatic benzyl group allows for diverse interactions with various biological targets, leading to a wide spectrum of neuropharmacological activities. This technical guide provides an in-depth overview of the neuropharmacological properties of this compound derivatives, focusing on their interactions with key CNS targets, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.

Core Neuropharmacological Targets

The this compound scaffold has been extensively explored for its ability to modulate the activity of several critical CNS targets. The primary areas of investigation include:

-

Cholinesterases (AChE and BChE): A significant number of this compound derivatives have been developed as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease and other cognitive disorders.

-

Sigma Receptors (σ1 and σ2): The this compound framework is a common feature in high-affinity ligands for sigma-1 (σ1) and sigma-2 (σ2) receptors. These receptors are involved in a variety of cellular functions, and their modulation has shown potential in the treatment of neurodegenerative diseases, pain, and psychiatric disorders.

-

NMDA Receptors: Certain this compound derivatives act as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission. This activity is relevant for the treatment of conditions associated with excitotoxicity, such as stroke and neurodegenerative diseases.

-

Dopamine Receptors: The scaffold has also been incorporated into ligands targeting dopamine receptors, particularly the D2 subtype. These compounds have potential applications in the treatment of psychosis and other disorders involving dopaminergic dysregulation.

-

Serotonin Transporter (SERT): Several this compound analogues have been designed as inhibitors of the serotonin transporter, a primary target for antidepressant medications.

Quantitative Data Summary

The following tables summarize the in vitro activities of representative this compound derivatives against their respective neuropharmacological targets. This data is crucial for understanding the potency and selectivity of these compounds.

Table 1: Cholinesterase Inhibitory Activity of this compound Derivatives

| Compound | Target | IC50 (µM) | Source |

| 1-Benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride (19) | AChE | 0.0012 | [1] |

| 1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21) | AChE | 0.00056 | [2] |

| Compound 15b (a 1,3-dimethylbenzimidazolinone derivative) | eeAChE | 0.39 | [3][4] |

| Compound 15j (a 1,3-dimethylbenzimidazolinone derivative) | eqBChE | 0.16 | [3][4] |

| Compound 19 (a 2-phenylacetate derivative) | AChE | 5.10 | [5] |

| Compound 19 (a 2-phenylacetate derivative) | BuChE | 26.78 | [5] |

| 1-Benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (28) | AChE | 0.41 | [6] |

| 1-Benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide (20) | AChE | 5.94 | [6] |

Table 2: Sigma Receptor Binding Affinity of this compound and Related Derivatives

| Compound | Target | Ki (nM) | Source |

| 2-{[2-(1-Benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (5) | hσ1 | 1.45 | [7] |

| Compound 1 (a benzylpiperazine derivative) | σ1 | 3.2 | [8] |

| Compound 15 (a benzylpiperazine derivative) | σ1 | 1.6 | [9] |

| Compound 15 (a benzylpiperazine derivative) | σ2 | 1418 | [9] |

| N-[(4-methoxyphenoxy)ethyl]piperidine derivative 1b | σ1 | 0.89 | [10] |

| N-[(4-chlorophenoxy)ethyl]piperidine derivative 1a | σ1 | 0.86 | [10] |

Table 3: NMDA Receptor Antagonist Activity of this compound Derivatives

| Compound | Target | IC50 (µM) | Source |

| 4-[4-(4-Benzylpiperidin-1-yl)but-1-ynyl]phenol (8) | NR1A/2B | 0.17 | [11] |

| 4-[3-(4-Benzylpiperidin-1-yl)prop-1-ynyl]phenol (9) | NR1A/2B | 0.10 | [11] |

| 5-[3-(4-Benzylpiperidin-1-yl)prop-1-ynyl]-1,3-dihydrobenzoimidazol-2-one (46b) | NR1A/2B | 0.0053 | [11] |

Table 4: Dopamine and Serotonin Transporter Binding Affinity of this compound Derivatives

| Compound | Target | Ki (nM) | Source |

| A 4-benzylpiperidine carboxamide derivative | SERT | - | [12] |

| A 4-benzylpiperidine carboxamide derivative | NET | - | [12] |

| DSP-1053 | SERT | Potent Inhibitor | [13] |

| Compound 21 (a 2,2-diphenylacetate derivative) | SERT | 25500 | [5] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of research findings. Below are summaries of key experimental protocols used to characterize the neuropharmacological properties of this compound derivatives.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is widely used to determine the inhibitory activity of compounds against AChE and BChE.[14][15][16]

Principle: The enzyme hydrolyzes a substrate (acetylthiocholine or butyrylthiocholine) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured colorimetrically at 412 nm. The rate of color formation is proportional to the enzyme activity.

Protocol Outline:

-

Reagent Preparation: Prepare phosphate buffer (pH 8.0), DTNB solution, substrate solution (acetylthiocholine iodide or butyrylthiocholine iodide), and enzyme solution (AChE or BChE).

-

Assay Setup: In a 96-well plate, add the buffer, DTNB solution, test compound solution (at various concentrations), and enzyme solution.

-

Pre-incubation: Incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C or 37°C).

-

Reaction Initiation: Add the substrate solution to all wells to start the reaction.

-

Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the inhibition percentage against the log of the inhibitor concentration.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[1][17][18][19][20][21][22][23]

Principle: A radiolabeled ligand (a compound known to bind with high affinity and specificity to the target receptor) is incubated with a biological preparation containing the receptor (e.g., cell membranes, brain homogenates). A test compound is added at various concentrations to compete with the radioligand for binding to the receptor. The amount of bound radioactivity is measured, and the ability of the test compound to displace the radioligand is used to determine its binding affinity (Ki).

General Protocol Outline:

-

Membrane Preparation: Homogenize tissues or cells expressing the target receptor in a suitable buffer and centrifuge to isolate the membrane fraction.

-

Assay Setup: In assay tubes or a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]-(+)-pentazocine for σ1 receptors, [³H]N-methylspiperone for D2 receptors), and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound ligand.

-

Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Mechanistic Diagrams

Understanding the downstream signaling pathways modulated by this compound derivatives is crucial for elucidating their mechanisms of action.

Acetylcholinesterase Inhibition

AChE inhibitors prevent the breakdown of acetylcholine (ACh) in the synaptic cleft, thereby increasing the concentration and duration of action of ACh at cholinergic receptors (muscarinic and nicotinic). This leads to enhanced cholinergic neurotransmission.

Caption: Mechanism of Acetylcholinesterase Inhibition.

Sigma-1 Receptor Modulation

Sigma-1 receptors are intracellular chaperones located at the mitochondria-associated endoplasmic reticulum (ER) membrane. Upon stimulation by agonists, they can translocate and interact with various ion channels and signaling proteins to modulate cellular functions, including calcium signaling, oxidative stress, and neuronal plasticity.[3][9][16][19][24]

Caption: Sigma-1 Receptor Signaling Pathway.

NMDA Receptor Antagonism

NMDA receptor antagonists block the ion channel of the receptor, preventing the influx of Ca²⁺. This can be neuroprotective in conditions of excitotoxicity where excessive glutamate release leads to neuronal damage. This antagonism can interfere with downstream signaling cascades such as the ERK1/2 pathway.[7][11][14][25][26]

Caption: NMDA Receptor Antagonist Signaling.

Synthetic Workflow

The synthesis of this compound derivatives typically involves two main strategies: direct N-alkylation or reductive amination.

References

- 1. Selective Serotonin Reuptake Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]

- 4. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]

- 5. What are SERT inhibitors and how do they work? [synapse.patsnap.com]

- 6. How Antidepressants Block Serotonin Transport [als.lbl.gov]

- 7. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]

- 8. Distinct Dopamine D2 Receptor Antagonists Differentially Impact D2 Receptor Oligomerization [mdpi.com]

- 9. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medlink.com [medlink.com]

- 11. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders [mdpi.com]

- 12. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. pnas.org [pnas.org]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. mdpi.com [mdpi.com]

- 17. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 18. Design, Synthesis, and Evaluation of this compound and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. benchchem.com [benchchem.com]

- 21. giffordbioscience.com [giffordbioscience.com]

- 22. Receptor-Ligand Binding Assays [labome.com]

- 23. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 24. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 25. NMDA antagonist inhibits the extracellular signal-regulated kinase pathway and suppresses cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. NMDA receptor - Wikipedia [en.wikipedia.org]

The 1-Benzylpiperidine Scaffold: A Privileged Structure in Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1-benzylpiperidine (N-BP) motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds across diverse therapeutic areas.[1] Its unique combination of structural flexibility and defined three-dimensional geometry allows it to serve as a versatile template for designing ligands that can interact with a wide range of biological targets with high affinity and specificity. This guide provides a comprehensive overview of the this compound scaffold, its applications, the synthesis of its derivatives, and the experimental evaluation of their biological activities.

The Privileged Nature of the this compound Scaffold

The N-benzylpiperidine scaffold's privileged status stems from several key physicochemical properties. Its structural flexibility and three-dimensional nature are paramount, allowing for optimal positioning of substituents to interact with target proteins. The basic nitrogen atom of the piperidine ring can form crucial ionic or hydrogen bond interactions with negatively charged residues in receptor binding pockets, while the benzyl group provides a platform for vital hydrophobic and π-stacking interactions.[1] This adaptability makes the N-BP motif a powerful tool for medicinal chemists to fine-tune the efficacy and physicochemical properties of drug candidates.

Therapeutic Applications of this compound Derivatives

The versatility of the this compound scaffold is evident in the broad spectrum of its therapeutic applications. Derivatives of this privileged structure have shown significant promise in the treatment of a variety of diseases, most notably in the central nervous system.

Alzheimer's Disease and Neurodegenerative Disorders

A prominent application of the this compound scaffold is in the development of treatments for Alzheimer's disease. The landmark drug Donepezil features this core structure and functions as a potent and selective inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2] By inhibiting AChE, Donepezil increases the levels of acetylcholine in the brain, thereby improving cognitive function.[2] Numerous studies have focused on synthesizing and evaluating novel this compound derivatives as even more effective cholinesterase inhibitors.[3][4][5][6]

Pain Management

This compound derivatives have also been extensively explored as potent analgesics, particularly as ligands for opioid and sigma receptors. Dual-acting μ-opioid receptor (MOR) agonists and sigma-1 receptor (σ1R) antagonists are of particular interest, as this combination has the potential to provide strong pain relief while mitigating the adverse side effects commonly associated with traditional opioids.

Other Therapeutic Areas